Product packaging for Heliolink(Cat. No.:CAS No. 133686-68-7)

Heliolink

Cat. No.: B1178683
CAS No.: 133686-68-7
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Description

Evolution of Polymer-Based Luting Agents in Prosthetic Dentistry

Historically, dental luting was accomplished using materials like zinc phosphate (B84403) cement, which was introduced around 1880 and served as a standard for over a century, primarily relying on mechanical interlocking for retention researchgate.netnih.govwikipedia.org. The mid-20th century saw the introduction of silicate (B1173343) cement (used as a restorative material) and later polycarboxylate cement in 1972, which offered some adhesion to tooth structure researchgate.netnih.govpocketdentistry.com. The development of glass ionomer cements (GICs) in the late 1960s and their introduction as luting agents in 1976 marked a significant step forward, offering chemical bonding to tooth structure and fluoride (B91410) release researchgate.netnih.govwikipedia.orgpocketdentistry.com. Resin-modified glass ionomer cements (RMGICs) followed in 1995, combining some benefits of both GICs and resins researchgate.netnih.gov.

The advent of composite resin cements, emerging around 1975 and becoming more prominent as "resin cements" by 1986, represented a pivotal shift towards polymer-based systems offering superior mechanical properties and aesthetics compared to their predecessors researchgate.netnih.gov. Further evolution led to self-etching (adhesive) resin cements around 2004, aiming to simplify the bonding procedure researchgate.netnih.gov.

Rationale for Advanced Composite Resin Cement Development

The limitations of conventional cements, such as the brittleness and lack of adhesion of zinc phosphate, the solubility and lower strength of early GICs, and potential for post-operative sensitivity, highlighted the need for more advanced materials researchgate.netnih.govwikipedia.orgmdpi.com. The increasing use of tooth-colored indirect restorations, particularly ceramic and composite materials, further emphasized the demand for luting agents that offer excellent aesthetics, color stability, and strong, reliable adhesion to diverse substrates nih.govmdpi.comresearchgate.netmdpi.comslideshare.netresearchgate.net.

Advanced composite resin cements were developed to address these needs by providing high flexural strength, low solubility, controlled setting times, low film thickness, and enhanced resistance to degradation mdpi.comresearchgate.net. Their adhesive capabilities, often facilitated by multi-step bonding systems or incorporated adhesive monomers, are crucial for the retention and marginal sealing of restorations, particularly those relying on adhesive bonding rather than purely mechanical retention nih.govmdpi.comresearchgate.net. The development has also focused on improving the degree of monomer conversion, reducing polymerization shrinkage stress, and enhancing properties like color stability and wear resistance slideshare.netnih.gov.

Overview of Heliolink's Position within Contemporary Luting Materials Research

Within the landscape of composite resin cements, formulations like Vivadent this compound have been investigated for their performance characteristics relevant to clinical success. This compound is identified in research as a dual-cure composite resin cement 43.230.198spemd.ptnih.gov. Dual-cure cements incorporate both light-activated and chemical-cure polymerization mechanisms, which is particularly beneficial for luting indirect restorations where light penetration for curing might be limited due to the thickness or opacity of the restorative material researchgate.net43.230.198researchgate.net.

Early research involving this compound focused on aspects critical to its clinical application, such as the effectiveness of its photo-activation when cured through porcelain veneers and its color stability over time 43.230.198nih.govresearchgate.netresearchgate.net. These studies contribute to the broader understanding of the behavior and performance of dual-cure composite resin cements in prosthetic dentistry.

Research findings on this compound have provided insights into its handling properties and its performance in specific clinical scenarios, such as the cementation of porcelain veneers spemd.pt. While described as a microfilled resin, which can influence its handling and aesthetic properties, studies have also evaluated its color stability in comparison to other commercially available dual-cure composite resin cements 43.230.198spemd.ptnih.gov.

Research has shown that the degree of monomer conversion in resin composites can be estimated by measuring their Knoop hardness researchgate.net. When cured through porcelain, this compound was found to attain maximum hardness with specific exposure times, indicating relatively complete conversion under those conditions researchgate.net.

A study investigating the color stability of several dual-cure composite resin cements, including Vivadent this compound, found that all tested materials exhibited some degree of short- and long-term color change 43.230.198nih.govresearchgate.net. However, Vivadent this compound demonstrated the least color change among the materials evaluated over a 24-week period 43.230.198nih.govresearchgate.net. This suggests a favorable aesthetic stability compared to some other dual-cure resin cements available at the time of the study.

The study measured color changes using the Scofield Hunter formula (ΔE) at 24 hours and 24 weeks 43.230.198nih.gov. The results for Vivadent this compound were ΔE = 0.82 at 24 hours and ΔE = 0.98 at 24 weeks 43.230.198nih.gov. In contrast, another tested material, Kerr Porcelite, showed significantly greater color changes, with ΔE = 3.94 at 24 hours and ΔE = 4.73 at 24 weeks 43.230.198nih.gov. These findings highlight the variability in color stability among different dual-cure composite resin cements.

The following table summarizes the color change data for Vivadent this compound and Kerr Porcelite from this study:

CementColor Change (ΔE) at 24 hoursColor Change (ΔE) at 24 weeks
Vivadent this compound0.820.98
Kerr Porcelite3.944.73

This data indicates that Vivadent this compound exhibited superior color stability compared to Kerr Porcelite in this specific in vitro study 43.230.198nih.gov.

The composition of composite resin cements typically includes a resin matrix (often based on methacrylate (B99206) monomers like BisGMA, UDMA, and TEGDMA), filler particles (such as glass, ceramic, or silica), a polymerization initiator system (photoinitiators for light curing, chemical initiators for self-curing), and other additives like pigments and stabilizers slideshare.netnih.gov. Dual-cure systems like this compound contain both photoinitiators and chemical initiators to ensure polymerization in areas not adequately reached by curing light researchgate.net43.230.198. Common chemical components in self-cure systems include aromatic amines like N,N,-dimethyl-p-toluidine as accelerators, while aliphatic amines such as N,N-dimethyl aminoethyl methacrylate can serve as light-cure accelerators, and benzoyl peroxide is a typical initiator in self-cure systems 43.230.198.

While the specific, proprietary chemical formulation of Vivadent this compound is not fully detailed in the public research, its classification as a dual-cure composite resin cement places it within the category of materials utilizing a polymerizable organic matrix filled with inorganic particles. Research on this compound contributes to the broader scientific understanding of the performance characteristics, such as polymerization efficacy and color stability, of dual-cure composite resin cements used in prosthetic dentistry.

Properties

CAS No.

133686-68-7

Molecular Formula

C22H25NO7S

Synonyms

Heliolink

Origin of Product

United States

Q & A

Q. How should researchers formulate a hypothesis when investigating Heliolink's biochemical properties?

Begin by aligning the hypothesis with the study's overarching aim, ensuring it addresses a specific gap in existing literature. Use a hierarchical approach: start with a broad research question (e.g., "How does this compound interact with cellular receptors?") and refine it into testable sub-questions (e.g., "Does this compound exhibit dose-dependent binding kinetics?"). Validate feasibility by assessing resource availability and methodological constraints .

Q. What are best practices for designing reproducible experiments to synthesize this compound?

  • Documentation : Provide detailed protocols for synthesis, including reagents, conditions (temperature, pH), and purification steps.
  • Validation : Use spectroscopic (e.g., NMR, MS) and chromatographic (HPLC) techniques to confirm compound identity and purity.
  • Reproducibility : Include step-by-step procedures in the main manuscript or supplementary materials, referencing established methods for known steps .

Q. Example Table: Key Parameters for this compound Synthesis

ParameterSpecificationValidation Method
Reaction Temperature25°C ± 1°CThermocouple Calibration
Purity Threshold≥95% by HPLCColumn: C18, 1.0 mL/min
Yield OptimizationSolvent Ratio (3:1 EtOH:H₂O)Gravimetric Analysis

Q. How to conduct a systematic literature review for this compound-related studies?

  • Databases : Use Web of Science, PubMed, and Scopus with Boolean terms (e.g., "this compound AND pharmacokinetics").
  • Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
  • Synthesis : Organize findings thematically (e.g., mechanistic studies, toxicity profiles) and identify contradictions or consensus .

Q. What methodologies are recommended for collecting primary data on this compound's physicochemical properties?

  • Quantitative : Use UV-Vis spectroscopy for concentration analysis and titration for stability under varying pH.
  • Qualitative : Employ FTIR or X-ray crystallography to characterize structural features.
  • Ethnographic : Interview domain experts to contextualize findings (rarely used in chemical research but applicable for interdisciplinary studies) .

Advanced Research Questions

Q. How to resolve contradictions between experimental data and computational models of this compound's binding affinity?

  • Sensitivity Analysis : Test model assumptions (e.g., force field parameters, solvation effects).
  • Experimental Validation : Repeat assays under controlled conditions (e.g., isothermal titration calorimetry).
  • Meta-Analysis : Compare discrepancies across studies to identify systemic biases (e.g., batch effects in reagent purity) .

Q. What advanced statistical approaches are suitable for analyzing this compound's multi-parametric interaction data?

  • Multivariate Analysis : Principal Component Analysis (PCA) to reduce dimensionality in dose-response datasets.
  • Bayesian Inference : Model uncertainty in kinetic parameters (e.g., Kd).
  • Machine Learning : Train classifiers to predict bioactivity based on structural fingerprints .

Q. Example Table: Statistical Methods for this compound Data

ScenarioRecommended MethodOutput Metric
Dose-response CurvesNonlinear Regression (4PL)IC50, Hill Slope
Time-series StabilityKaplan-Meier Survival AnalysisDegradation Half-life
High-throughput ScreeningANOVA with Tukey’s Post-HocFDR-adjusted p-values

Q. How to ensure cross-laboratory reproducibility in this compound synthesis?

  • Standardization : Distribute reference samples with certificates of analysis.
  • Collaborative Trials : Conduct round-robin experiments to harmonize protocols.
  • Metadata Sharing : Publish raw data (e.g., NMR spectra, chromatograms) in open repositories like Zenodo .

Q. What strategies mitigate methodological limitations in studying this compound's environmental stability?

  • Controlled Stress Testing : Expose this compound to UV light, humidity, and elevated temperatures.
  • Longitudinal Sampling : Collect data at multiple timepoints to capture degradation kinetics.
  • Error Propagation Models : Quantify uncertainty in stability predictions using Monte Carlo simulations .

Methodological Notes

  • Hyperlinking : Link directly to protocols, datasets, or repositories (e.g., PubChem for compound data) to enhance transparency .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.